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Compound of Interest

Compound Name: Methyl 6-amino-3-bromopicolinate

Cat. No.: B070948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) is a versatile heterocyclic building

block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine

core, featuring an amino group, a bromine atom, and a methyl ester, provides multiple reaction

sites for the construction of complex molecular architectures. The bromine atom is particularly

amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide

array of substituents. The amino and ester functionalities offer further opportunities for

derivatization, making this compound a valuable starting material for the synthesis of novel

therapeutic agents, particularly kinase inhibitors and other biologically active molecules.

This document provides detailed application notes and experimental protocols for the use of

Methyl 6-amino-3-bromopicolinate in key synthetic transformations, including Suzuki-

Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 6-amino-3-bromopicolinate is

presented below.
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Property Value

CAS Number 178876-83-0

Molecular Formula C₇H₇BrN₂O₂

Molecular Weight 231.05 g/mol [1]

Appearance Yellow solid[2]

Storage 4°C, protect from light, stored under nitrogen[1]

Key Synthetic Applications and Protocols
Methyl 6-amino-3-bromopicolinate is a valuable substrate for various palladium-catalyzed

cross-coupling reactions. The electron-donating amino group and the electron-withdrawing

ester group on the pyridine ring influence the reactivity of the carbon-bromine bond, making it a

suitable partner for these transformations.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

In the context of Methyl 6-amino-3-bromopicolinate, this reaction is utilized to introduce aryl

or heteroaryl substituents at the 3-position of the picolinate core. These biaryl structures are

common motifs in pharmacologically active compounds.

Reaction Scheme:

Suzuki-Miyaura coupling of Methyl 6-amino-3-bromopicolinate.

Quantitative Data for Suzuki-Miyaura Coupling:
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Coupling
Partner

Catalyst Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

(3-Cyano-

4-

fluorophen

yl)boronic

acid

Pd(dppf)Cl

₂
K₂CO₃

1,2-

Dimethoxy

ethane /

H₂O

Not

specified

Not

specified

Not

specified[3]

2,4,6-

Trimethyl-

1,3,5,2,4,6-

trioxatribori

nane

Pd(dppf)Cl

₂·DCM
K₂CO₃

1,4-

Dioxane

Not

specified

Not

specified

Not

specified[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling[3]

Materials:

Methyl 6-amino-3-bromopicolinate

(3-Cyano-4-fluorophenyl)boronic acid

1,2-Dimethoxyethane

1N aqueous Potassium Carbonate (K₂CO₃) solution

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Nitrogen gas (for inert atmosphere)

Procedure:

Dissolve Methyl 6-amino-3-bromopicolinate (3 g, 13 mmol) and (3-cyano-4-

fluorophenyl)boronic acid (2.5 g, 15 mmol) in 1,2-dimethoxyethane.

Add 1N aqueous K₂CO₃ solution (26 mL, 26 mmol).
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Degas the reaction mixture by evacuation and purging with nitrogen gas three times.

Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

Stir the reaction at the appropriate temperature and monitor its progress by a suitable

analytical technique (e.g., TLC or LC-MS).

Upon completion, perform an aqueous work-up and extract the product with an organic

solvent.

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product

by a suitable method (e.g., column chromatography).

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This

reaction allows for the coupling of Methyl 6-amino-3-bromopicolinate with a wide range of

primary and secondary amines to introduce diverse amino substituents at the 3-position. This is

particularly useful for modulating the physicochemical properties and biological activity of the

resulting molecules.

Reaction Scheme:

Buchwald-Hartwig amination of Methyl 6-amino-3-bromopicolinate.

Quantitative Data for Buchwald-Hartwig Amination (Representative for bromo-pyridines):

Amine Catalyst Ligand Base Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Cyclohex

ane-1,2-

diamine

Pd₂(dba)

₃

(±)-

BINAP
NaOBut Toluene 80 4 60[5]

Various

amines

Pd₂(dba)

₃

XantPho

s
Cs₂CO₃ Toluene 110 20 23-50[6]
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Detailed Experimental Protocol: Buchwald-Hartwig Amination (General)

Materials:

Methyl 6-amino-3-bromopicolinate

Desired primary or secondary amine

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

XantPhos

Cesium Carbonate (Cs₂CO₃)

Anhydrous Toluene

Inert atmosphere glovebox or Schlenk line

Procedure:

In an inert atmosphere, charge a dry Schlenk tube or reaction vial with Pd₂(dba)₃ (e.g., 2-5

mol%), XantPhos (e.g., 4-10 mol%), and Cs₂CO₃ (e.g., 1.5-2.0 equivalents).

Add Methyl 6-amino-3-bromopicolinate (1.0 equivalent) and the amine (1.1-1.2

equivalents).

Add anhydrous, degassed toluene.

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a

pad of celite to remove insoluble salts and catalyst residues.

Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-

substituted picolinates from Methyl 6-amino-3-bromopicolinate. The resulting alkynyl group

can serve as a handle for further transformations, such as click chemistry, or be a key structural

element in the final target molecule.

Reaction Scheme:

Sonogashira coupling of Methyl 6-amino-3-bromopicolinate.

Quantitative Data for Sonogashira Coupling (Representative for bromo-pyridines):

Alkyne Catalyst
Co-
catalyst

Base Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Various

terminal

alkynes

Pd(CF₃C

OO)₂
CuI Et₃N DMF 100 3 72-96[7]

Various

terminal

alkynes

Pd(PPh₃)

₄
CuI Et₃N THF

Room

Temp
16 85-93

Detailed Experimental Protocol: Sonogashira Coupling (General)

Materials:

Methyl 6-amino-3-bromopicolinate

Terminal alkyne
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

Anhydrous Tetrahydrofuran (THF)

Inert atmosphere glovebox or Schlenk line

Procedure:

To a degassed solution of Methyl 6-amino-3-bromopicolinate (1.0 equivalent) in a

mixture of THF and Et₃N (e.g., 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5

mol%) and CuI (e.g., 5 mol%).

Degas the reaction mixture for a few minutes at room temperature.

Add the terminal alkyne (1.1-1.5 equivalents) dropwise.

Stir the reaction mixture at room temperature or with gentle heating as required.

Monitor the reaction progress by TLC or LC-MS.

Once the reaction is complete, filter the mixture through a pad of celite to remove the

catalyst.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in an organic solvent and wash with water and brine.

Dry the organic layer, filter, and concentrate.

Purify the crude product by flash column chromatography.

Conclusion
Methyl 6-amino-3-bromopicolinate is a highly valuable and versatile building block for the

synthesis of complex organic molecules, particularly for applications in drug discovery and
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medicinal chemistry. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-

Hartwig, and Sonogashira couplings provide a solid foundation for researchers to utilize this

compound in their synthetic endeavors. The ability to introduce a wide range of substituents at

the 3-position through robust and well-established cross-coupling methodologies makes

Methyl 6-amino-3-bromopicolinate an attractive starting material for the generation of novel

chemical entities with potential therapeutic applications. Careful optimization of the reaction

conditions for specific substrates is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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